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Compound of Interest

Compound Name: TH9619

Cat. No.: B11929107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of TH9619, a potent

MTHFD2 inhibitor, with alternative compounds. Supporting experimental data, detailed

protocols, and visual representations of key pathways and workflows are presented to facilitate

a comprehensive understanding of the validation of MTHFD2 as the primary in vivo target of

TH9619.

Comparative Analysis of In Vivo Efficacy and Target
Engagement
The following tables summarize the in vivo performance of TH9619 and other MTHFD2

inhibitors, LY345899 and DS18561882, in various cancer xenograft models.
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Compound
Cancer

Model

Dosing

Regimen

Primary

Efficacy

Endpoint

Tumor

Growth

Inhibition

(TGI)

Reference

TH9619

Acute

Myeloid

Leukemia

(HL-60

Xenograft)

60 mg/kg,

four times

daily

Increased

Survival

Significantly

outperformed

standard of

care (AraC)

[1][2]

LY345899

Colorectal

Cancer (Cell

line and PDX

xenografts)

Not specified

Decreased

tumor volume

and

metastasis

Significant

inhibition of

tumor growth

[3][4]

DS18561882

Breast

Cancer

(MDA-MB-

231

Xenograft)

300 mg/kg
Decreased

tumor burden

Significant

tumor growth

inhibition

[3][5]

Table 1: Comparison of In Vivo Efficacy of MTHFD2 Inhibitors. This table compares the in vivo

anti-tumor effects of TH9619, LY345899, and DS18561882 in different cancer models.
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Compound
Cancer

Model
Assay

Target

Engagement

Metric

Result Reference

TH9619

Acute

Myeloid

Leukemia

(HL-60

Xenograft)

In Vivo

Cellular

Thermal Shift

Assay

(CETSA)

Thermal

Stabilization

(ΔTm) of

MTHFD2

17°C [2]

TH9619

Colorectal

Cancer

(SW620

Xenograft)

In Vivo

Cellular

Thermal Shift

Assay

(CETSA)

Thermal

Stabilization

(ΔTm) of

nuclear

MTHFD2

Stabilization

observed
[6]

TH9028

Acute

Myeloid

Leukemia

(HL-60

Xenograft)

In Vivo

Cellular

Thermal Shift

Assay

(CETSA)

Thermal

Stabilization

(ΔTm) of

MTHFD2

6.4°C [7]

Table 2: In Vivo Target Engagement of MTHFD2 Inhibitors. This table presents data

demonstrating the direct binding of TH9619 and a related compound to MTHFD2 in vivo.

MTHFD2 Signaling and Therapeutic Intervention
MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, playing a critical role in the

synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation. In

many cancers, MTHFD2 is overexpressed to meet the high metabolic demands of tumor

growth.
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Caption: MTHFD2 signaling pathway and the mechanism of action of TH9619.

Experimental Protocols
In Vivo Colorectal Cancer Xenograft Model
This protocol outlines the procedure for establishing and monitoring subcutaneous colorectal

cancer xenografts in immunodeficient mice.

Cell Culture: Human colorectal cancer cells (e.g., SW620, HCT-116) are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics.

Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks are

used.

Tumor Cell Implantation:

Harvest cultured cancer cells and resuspend in a sterile solution (e.g., PBS or Matrigel) at

a concentration of 1-10 x 10^6 cells per 100-200 µL.

Inject the cell suspension subcutaneously into the flank of each mouse.
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Tumor Growth Monitoring:

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per

week.

Calculate tumor volume using the formula: (Length x Width^2) / 2.

Treatment:

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer TH9619, comparator compounds, or vehicle control according to the specified

dosing regimen and route (e.g., oral gavage, intraperitoneal injection).

Efficacy Evaluation:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., histopathology, biomarker analysis).

Calculate the Tumor Growth Inhibition (TGI) percentage.
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Caption: Workflow for in vivo colorectal cancer xenograft studies.

In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a drug in a physiological context.

This protocol describes its application for validating MTHFD2 as the target of TH9619 in vivo.
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Animal Treatment: Treat tumor-bearing mice with TH9619 or vehicle control as per the

established in vivo efficacy study protocol.

Tissue Collection: At a specified time point after the final dose, euthanize the mice and

excise the tumor tissues.

Tissue Homogenization: Homogenize the tumor samples in a suitable buffer containing

protease and phosphatase inhibitors to obtain a cell lysate.

Heat Challenge:

Aliquot the lysate into separate tubes.

Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3-7

minutes).

Include an unheated control sample.

Separation of Soluble and Aggregated Proteins:

Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

Collect the supernatant containing the soluble protein fraction.

Protein Quantification and Analysis:

Quantify the amount of soluble MTHFD2 in each supernatant using a specific antibody via

Western blotting or ELISA.

Data Analysis:

Plot the percentage of soluble MTHFD2 as a function of temperature for both the vehicle-

and TH9619-treated groups.

A shift in the melting curve to a higher temperature in the TH9619-treated group indicates

thermal stabilization of MTHFD2 upon drug binding, confirming target engagement. The

difference in the melting temperature (ΔTm) is a quantitative measure of this stabilization.

[2]
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Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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